Androsterone glucuronide-d4 (sodium)

Description

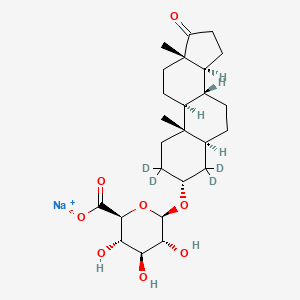

Androsterone glucuronide-d4 (sodium) is a deuterium-labeled isotopologue of androsterone glucuronide, a major metabolite of androgenic steroids. It is synthesized by replacing four hydrogen atoms with deuterium at the 2,2,4,4 positions, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays . The compound’s sodium salt form (C₂₅H₃₃D₄NaO₈) has a molecular weight of 492.57 g/mol and CAS number 2687960-88-7 . Its primary application lies in clinical metabolomics, doping control, and pharmacokinetic studies, where it enables precise quantification of endogenous androsterone glucuronide by correcting for matrix effects and ionization variability .

Properties

Molecular Formula |

C25H37NaO8 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-oxo-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |

InChI |

InChI=1S/C25H38O8.Na/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24;/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31);/q;+1/p-1/t12-,13+,14-,15-,16-,18-,19-,20+,21-,23+,24-,25-;/m0./s1/i7D2,11D2; |

InChI Key |

FEOCZWNDILZJAD-FADRMDRFSA-M |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@H]2C([C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)([2H])[2H])CCC4=O)C)C)[2H].[Na+] |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Deuteration via Base-Catalyzed Exchange

Borodeuteride Reduction

- Procedure : Reduction of 3-ketoandrosterone intermediates using sodium borodeuteride (NaBD₄).

- Mechanism : Stereoselective reduction of the C3 ketone to a deuterated alcohol, yielding 3α-deutero-androsterone.

Glucuronidation Strategies

Glucuronidation introduces the glucuronic acid moiety to deuterated androsterone. Three primary methods are documented:

Koenig-Knorr Glycosylation

Schmidt Trichloroacetimidate Method

Enzymatic Glucuronidation

- Enzyme : Recombinant human UDP-glucuronosyltransferase (UGT2B7).

- Conditions :

- Yield : 40–50% due to substrate specificity limitations.

Purification and Characterization

Chromatographic Purification

Structural Validation

- NMR :

- MS :

Comparative Analysis of Methods

| Method | Yield (%) | Anomeric Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Koenig-Knorr | 58–63 | Moderate (α:β = 3:2) | High | Moderate |

| Schmidt Imidate | 65–72 | High (β >95%) | Moderate | High |

| Enzymatic | 40–50 | N/A | Low | Low |

Challenges and Optimizations

- Deuterium Loss : Acidic conditions during glucuronidation may lead to H/D exchange. Use of buffered neutral conditions mitigates this.

- Orthoester Byproducts : Addressed via low-temperature reactions and bulky protecting groups (e.g., isobutyryl).

- Enzymatic Efficiency : UGT2B7 mutants with enhanced activity improve yields but require genetic engineering.

Industrial-Scale Synthesis

Chemical Reactions Analysis

Types of Reactions

Androsterone glucuronide-d4 (sodium) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives of androsterone glucuronide-d4 (sodium), while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Androsterone glucuronide-d4 (sodium) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of androsterone glucuronide-d4 (sodium) involves its role as an internal standard in analytical applications. By incorporating deuterium atoms, the compound provides a stable and distinguishable reference point for the quantification of androsterone glucuronide levels. This allows for accurate and precise measurements in various analytical techniques, such as LC-MS and GC-MS .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include non-deuterated glucuronides, sulfate conjugates, and other deuterated steroid metabolites.

Metabolic Pathways and Excretion

- Androsterone Glucuronide vs. Sulfate :

- Excretion Rate : Glucuronide conjugates are excreted rapidly into bile (nearly 100% within hours in HE rats), whereas sulfate conjugates undergo slower excretion (~7% recovery) and further metabolism into dihydroxy derivatives .

- Enzyme Specificity : Glucuronidation is mediated by UGT2B17 and UGT1A10, while sulfation involves sulfotransferases (e.g., SULT2A1) .

- Deuterated vs. Non-Deuterated Analogs: Deuterated forms (e.g., AG-d4, testosterone-d3 glucuronide) exhibit identical chromatographic behavior to non-deuterated analogs but distinct mass spectral profiles, enabling accurate quantification .

Analytical Performance in Mass Spectrometry

MS parameters highlight differences in ionization and fragmentation:

Deuterated analogs show a +4 Da shift in precursor/product ions, critical for avoiding isotopic interference .

Research Findings and Gaps

- Excretion Dynamics : Biliary excretion of glucuronides is 10–15× faster than sulfates due to higher UGT activity in HE rats .

- Disease Associations : Androsterone glucuronide’s role in esophageal disorders remains unconfirmed, unlike its sulfate analog, which shows inverse correlations with cancer risk .

- Technical Limitations : While AG-d4 improves MS precision, its synthesis cost and stability at higher temperatures (e.g., >5°C) limit widespread use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.